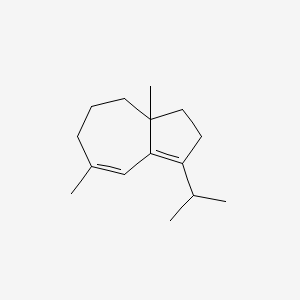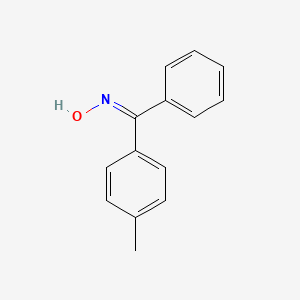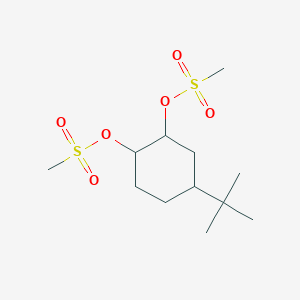
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two methanesulfonate groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The final step involves the sulfonation of the cyclohexane ring at the 1 and 2 positions. This can be achieved by reacting the tert-butylcyclohexane with methanesulfonyl chloride in the presence of a base such as pyridine to form the dimethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium tert-butoxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Substitution Products: Amides, esters, thioethers
Elimination Products: Alkenes
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, alkanes
Scientific Research Applications
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The methanesulfonate groups play a crucial role in the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexanol: A related compound with a hydroxyl group instead of methanesulfonate groups.
4-Tert-butylcyclohexanone: Contains a ketone group at the 4 position.
4-Tert-butylcyclohexyl acetate: An ester derivative with an acetate group.
Uniqueness
4-Tert-butylcyclohexane-1,2-diyl dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
38932-01-3 |
|---|---|
Molecular Formula |
C12H24O6S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-tert-butyl-2-methylsulfonyloxycyclohexyl) methanesulfonate |
InChI |
InChI=1S/C12H24O6S2/c1-12(2,3)9-6-7-10(17-19(4,13)14)11(8-9)18-20(5,15)16/h9-11H,6-8H2,1-5H3 |
InChI Key |
LIMNUKNLNMFVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


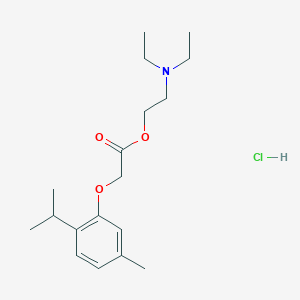

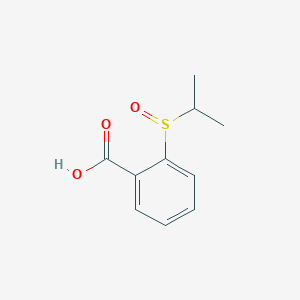
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
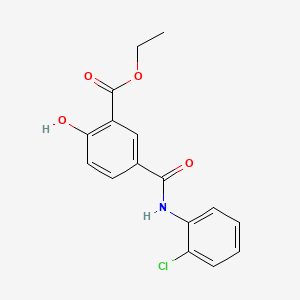
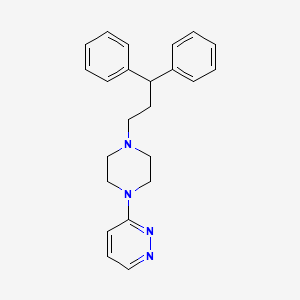
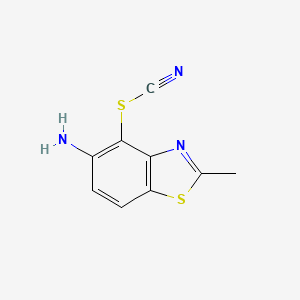
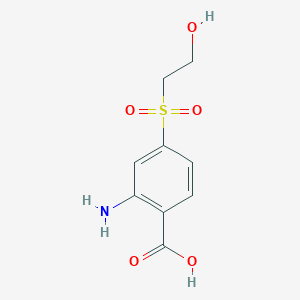

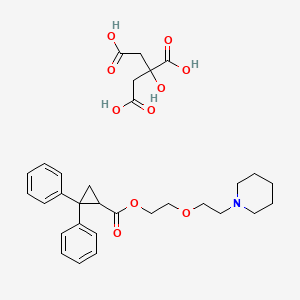
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
